molecular formula C30H35NO5 B414840 benzyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

benzyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B414840
M. Wt: 489.6g/mol
InChI Key: AVSRLLBHJAPKNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

benzyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a quinoline core, a benzyl ester group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the hydrogenation of alkenes using a reagent system such as NaBH4, CH3CO2H, and Pd/C . This method allows for the selective hydrogenation of double bonds without affecting the benzyl protective groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

benzyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or to remove protective groups.

    Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the quinoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.

Scientific Research Applications

benzyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules.

    Biology: It may be used in studies of enzyme interactions and as a probe for biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of benzyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can bind to active sites, while the benzyl ester group may enhance the compound’s affinity and selectivity. Pathways involved in its action may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets benzyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate apart from similar compounds is its specific substitution pattern, which can confer unique chemical and biological properties. The presence of the methoxy and propoxy groups, along with the benzyl ester, may enhance its reactivity and potential as a pharmaceutical agent.

Properties

Molecular Formula

C30H35NO5

Molecular Weight

489.6g/mol

IUPAC Name

benzyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C30H35NO5/c1-6-14-35-24-13-12-21(15-25(24)34-5)27-26(29(33)36-18-20-10-8-7-9-11-20)19(2)31-22-16-30(3,4)17-23(32)28(22)27/h7-13,15,27,31H,6,14,16-18H2,1-5H3

InChI Key

AVSRLLBHJAPKNM-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC4=CC=CC=C4)C)OC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC4=CC=CC=C4)C)OC

Origin of Product

United States

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